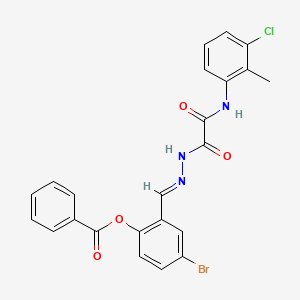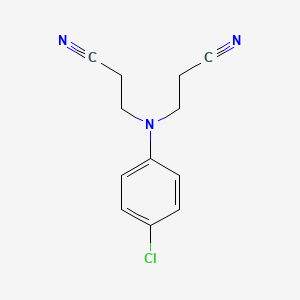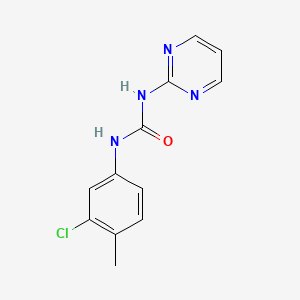
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with three methyl groups and a dicyanovinyl group, which contributes to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole typically involves the reaction of 3,4,5-trimethylpyrrole with a dicyanovinylating agent under controlled conditions. One common method includes the use of malononitrile and an appropriate base to facilitate the formation of the dicyanovinyl group. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and stringent quality control measures ensures the production of this compound suitable for various applications.
化学反应分析
Types of Reactions
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the dicyanovinyl group.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the compound with hydrogenated dicyanovinyl groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学研究应用
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole involves its interaction with molecular targets through various pathways:
Intramolecular Charge Transfer (ICT): The compound exhibits ICT, which is crucial for its fluorescence properties.
Twisted Intramolecular Charge Transfer (TICT): This mechanism contributes to the compound’s ability to act as a molecular rotor, affecting its fluorescence in different environments.
Isomerization: The compound can undergo isomerization, which plays a role in its photophysical behavior.
相似化合物的比较
2-(2,2-Dicyanovinyl)-3,4,5-trimethylpyrrole can be compared with other similar compounds, such as:
1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
9-(2,2-Dicyanovinyl)julolidine: Known for its use as a fluorescent molecular rotor, similar to this compound, but with a different core structure.
2,2-Dicyanovinyl-end-capped oligothiophenes: Used in organic solar cells, showcasing the versatility of the dicyanovinyl group in different chemical contexts.
These comparisons highlight the unique properties of this compound, particularly its potential in fluorescence-based applications and its distinct reactivity profile.
属性
CAS 编号 |
59435-04-0 |
|---|---|
分子式 |
C11H11N3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H11N3/c1-7-8(2)11(14-9(7)3)4-10(5-12)6-13/h4,14H,1-3H3 |
InChI 键 |
VRFLMOWAOIAOOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C)C=C(C#N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)








